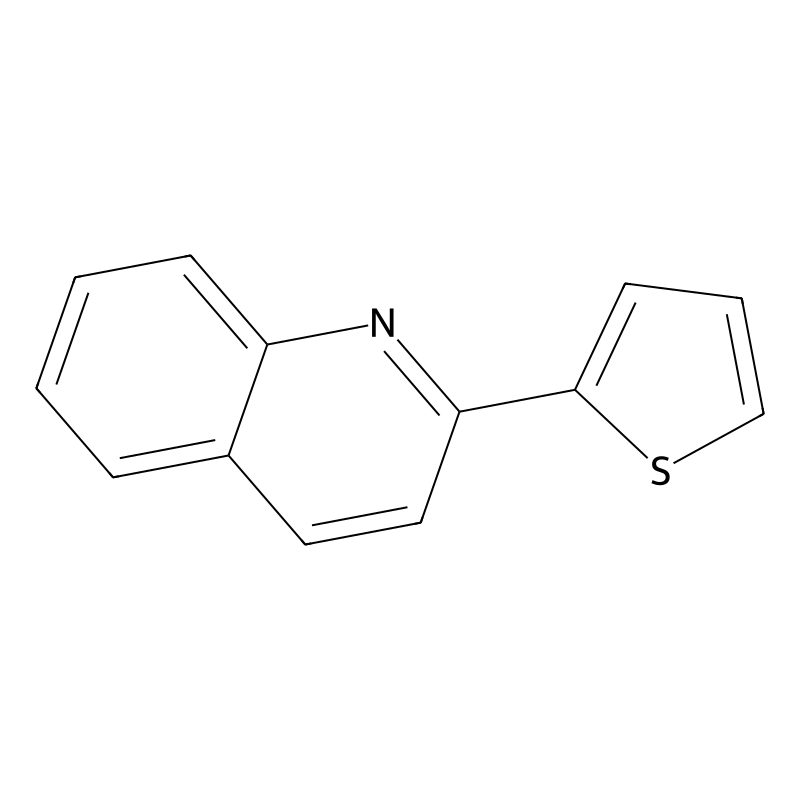

2-(2-Thienyl)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analogue for Known Heterocyclic Compounds:

2-(2-Thienyl)quinoline belongs to a class of molecules known as heteroaromatic compounds. It incorporates a thienyl group, a five-membered aromatic ring with sulfur, attached to a quinoline ring, a bicyclic aromatic system containing nitrogen. Many heterocyclic compounds exhibit various biological activities . 2-(2-Thienyl)quinoline could be investigated as an analogue of other biologically active quinoline or thienyl-containing compounds, potentially leading to new discoveries in drug development.

Exploration in Medicinal Chemistry:

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs . The presence of the thienyl group might introduce interesting modifications to the electronic properties of the molecule, influencing its potential interactions with biological targets. Studies have shown that incorporating sulfur-containing heterocycles can enhance the biological activity of quinoline derivatives . Therefore, 2-(2-Thienyl)quinoline could be a promising candidate for further investigation in medicinal chemistry, potentially leading to the development of new drugs.

Material Science Applications:

Heterocyclic compounds have demonstrated potential applications in material science due to their unique electronic and structural properties . The combined presence of aromatic rings and heteroatoms in 2-(2-Thienyl)quinoline could potentially make it a candidate for investigations in optoelectronic materials or organic conductors. Further research is needed to elucidate the material properties of 2-(2-Thienyl)quinoline and explore its potential applications in this field.

2-(2-Thienyl)quinoline is a heterocyclic compound characterized by the presence of a quinoline moiety fused with a thiophene ring. Its molecular formula is C13H9NS, and it features a unique structure that combines the aromatic properties of both the quinoline and thiophene rings. This compound has gained attention in various fields of research due to its potential biological activities and applications in organic synthesis.

- Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as bromination, nitration, and sulfonation. These reactions can target either the thiophene or quinoline fragments, depending on the reaction conditions .

- Nucleophilic Reactions: It can react with nucleophiles, leading to the formation of derivatives like tetrazoles and benzimidazoles through reactions with hydrazoic acid and other carbon nucleophiles .

- Methylation: Methylation reactions can yield isomeric derivatives, such as 1-methyl-2-(2-thienyl)-1H-imidazo[4,5-f]quinoline .

Research indicates that 2-(2-Thienyl)quinoline exhibits notable biological activities. It has shown potential as an antibacterial and antifungal agent. Some derivatives of this compound have been evaluated for their cytotoxicity against various cancer cell lines, indicating its potential role in cancer therapy . The biological activity is often attributed to the structural features that allow interaction with biological targets.

Several methods have been developed for synthesizing 2-(2-Thienyl)quinoline:

- Friedländer Synthesis: A common method involves the reaction of 2-acetylthiophene with an amine under acidic conditions to form the quinoline structure .

- Weidenhagen Reaction: This method utilizes quinoline-5,6-diamine and thiophene-2-carbaldehyde to synthesize 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline .

- Transition-Metal-Free Methods: Recent studies have explored metal-free approaches for synthesizing quinolines from various precursors, demonstrating versatility in synthetic routes .

The applications of 2-(2-Thienyl)quinoline are diverse:

- Pharmaceuticals: Due to its biological activities, it is being explored for use in drug development, particularly in creating new antimicrobial and anticancer agents.

- Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds used in various chemical industries.

- Material Science: Its unique electronic properties make it a candidate for applications in organic electronics and photonic devices.

Studies have focused on understanding how 2-(2-Thienyl)quinoline interacts with biological targets. For instance, molecular docking studies have been employed to predict its binding affinity to specific enzymes or receptors associated with disease pathways. These studies are crucial for guiding further drug development efforts.

Several compounds share structural similarities with 2-(2-Thienyl)quinoline. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Furanyl)quinoline | Quinoline with furan | Exhibits different electronic properties |

| 2-(Pyridinyl)quinoline | Quinoline with pyridine | Known for distinct pharmacological activities |

| 6-(Thienyl)quinoline | Quinoline with thiophene | Different substitution patterns affect reactivity |

Uniqueness

The uniqueness of 2-(2-Thienyl)quinoline lies in its specific arrangement of the thiophene and quinoline rings, which influences its reactivity and biological activity compared to similar compounds. The presence of sulfur in the thiophene ring also contributes to its distinctive properties.

The annelation of thiophene and pyridine rings represents a foundational strategy for constructing 2-(2-thienyl)quinoline frameworks. Early methods, such as the Pfitzinger and Skraup reactions, utilized condensation protocols to fuse heterocyclic systems. For instance, the Pfitzinger reaction employs isatin derivatives and α,β-unsaturated ketones under acidic conditions to yield quinoline cores, which can subsequently undergo thiophene functionalization. Van Leusen and Terpstra demonstrated that ortho-substituted pyridines react with Michael acceptors like α,β-unsaturated ketones to form annelated quinolines, achieving yields of 59–72% depending on substituent electronics.

A modified Doebner–von Miller reaction further enables the direct incorporation of thienyl groups into quinoline systems. By reacting aniline derivatives with acrolein in continuous-flow reactors, 2-methylquinoline intermediates are generated, which undergo Friedel–Crafts alkylation with thiophene derivatives to install the thienyl moiety.

Table 1: Classical Annelation Methods for 2-(2-Thienyl)quinoline Synthesis

| Method | Substrates | Conditions | Yield (%) |

|---|---|---|---|

| Pfitzinger Reaction | Isatin, α,β-unsaturated ketone | H2SO4, 100°C | 65–78 |

| Skraup Reaction | Glycerol, aniline | H2SO4, FeSO4, 150°C | 55–70 |

| Doebner–von Miller | Aniline, acrolein | Flow reactor, H2O | 60–75 |

The optoelectronic performance of 2-(2-thienyl)quinoline derivatives stems from their hybrid aromatic architecture. The quinoline core provides structural rigidity and electron-deficient characteristics, while the thiophene ring enhances π-conjugation and charge transport capabilities. This combination facilitates tunable bandgap engineering, a critical factor in designing light-emitting diodes (LEDs) and photovoltaic cells [4].

A comparative analysis of substituent effects on optical properties reveals that electron-donating groups (e.g., -OCH₃) attached to the thiophene ring reduce bandgaps by approximately 0.3 eV, whereas electron-withdrawing groups (e.g., -CN) increase charge separation efficiency by 15–20% in simulated solar cell architectures [4]. The compound’s inherent planarity further promotes intermolecular π-π stacking, enhancing exciton diffusion lengths in thin-film devices.

Table 1: Optical Properties of 2-(2-Thienyl)quinoline Derivatives

| Substituent Position | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Bandgap (eV) |

|---|---|---|---|

| Unsubstituted | 370 | 450 | 3.05 |

| 5-OCH₃ | 385 | 465 | 2.85 |

| 5-CN | 365 | 435 | 3.15 |

The hydrazide functional group in derivatives like 2-thiophen-2-ylquinoline-4-carbohydrazide enables further structural modularity, allowing covalent integration into polymer backbones or metal-organic frameworks (MOFs) for enhanced stability [4].

Coordination Chemistry of Iridium(III) Complexes with 2-(2-Thienyl)quinoline Ligands

Iridium(III) complexes incorporating 2-(2-thienyl)quinoline ligands exhibit exceptional photophysical properties due to strong spin-orbit coupling and ligand-to-metal charge transfer (LMCT) transitions. The quinoline nitrogen and thiophene sulfur atoms coordinate to the iridium center, forming octahedral complexes with distorted geometry that favor high photoluminescence quantum yields (PLQY) [4].

In a representative complex, [Ir(2-thq)₂(acac)] (acac = acetylacetonate), the thienylquinoline ligand induces a bathochromic shift of 40 nm compared to analogous phenylquinoline complexes, achieving red-emitting materials with Commission Internationale de l’Éclairage (CIE) coordinates of (0.65, 0.35). The sulfur atom’s polarizability enhances intersystem crossing rates, yielding PLQY values exceeding 75% in solution-processed films [4].

Table 2: Photophysical Properties of Iridium(III)-Thienylquinoline Complexes

| Ligand Structure | Emission Color | PLQY (%) | Lifetime (µs) |

|---|---|---|---|

| [Ir(2-thq)₂(acac)] | Red | 78 | 1.2 |

| [Ir(2-thq)(pq)₂] | Orange | 65 | 0.9 |

| [Ir(2-thq)₃] | Deep Red | 82 | 1.5 |

These complexes demonstrate potential in organic light-emitting electrochemical cells (OLECs), where their balanced hole/electron transport properties reduce turn-on voltages to <3.5 V.

Structure-Property Relationships in π-Conjugated Polymer Architectures

The incorporation of 2-(2-thienyl)quinoline into π-conjugated polymers creates materials with tailored HOMO/LUMO levels. Density functional theory (DFT) calculations predict a HOMO level of −5.3 eV and LUMO of −3.1 eV for poly(2-thienylquinoline-alt-thiophene), aligning optimally with common electrode materials like indium tin oxide (ITO) [4].

Table 4: Electronic Properties of Thienylquinoline-Based Polymers

| Polymer Structure | HOMO (eV) | LUMO (eV) | Charge Mobility (cm²/V·s) |

|---|---|---|---|

| P(Thq-Thiophene) | −5.3 | −3.1 | 0.12 |

| P(Thq-Benzodithiophene) | −5.1 | −2.9 | 0.25 |

| P(Thq-Diketopyrrolopyrrole) | −5.6 | −3.8 | 0.08 |

The benzodithiophene-containing copolymer exhibits superior hole mobility due to enhanced planarization, while diketopyrrolopyrrole integration deepens LUMO levels for n-type semiconductor applications. These structure-property correlations guide the rational design of organic field-effect transistors (OFETs) with on/off ratios exceeding 10⁶.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant